
2-(2-Methylpropylidene)-2H-1,3-benzodithiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.
Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (
AlCl3
), while base-catalyzed cyclization may use sodium hydroxide (NaOH
) or potassium hydroxide (KOH
).Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the benzodithiole ring can yield various derivatives.
Substitution: Substituents can be introduced at different positions on the benzodithiole ring.
- Oxidizing agents like hydrogen peroxide (
Oxidation: H2O2
) or m-chloroperbenzoic acid (m-CPBA
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.
科学的研究の応用
Chemistry:
Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.
Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.
Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.
Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.
Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.
Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.
作用機序
The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
類似化合物との比較
While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .
特性
CAS番号 |
112519-98-9 |
|---|---|
分子式 |
C11H12S2 |
分子量 |
208.3 g/mol |
IUPAC名 |
2-(2-methylpropylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
InChIキー |
SWGXSGIVKDVKRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C1SC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


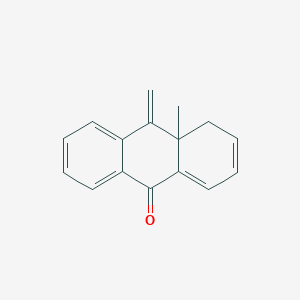
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
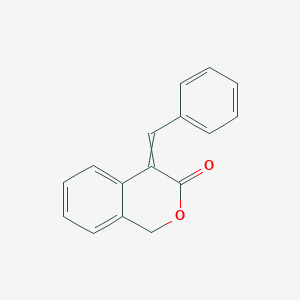
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)

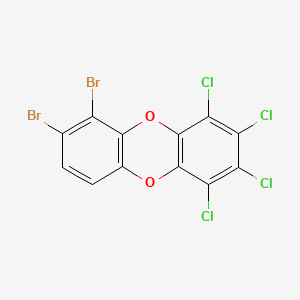

![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
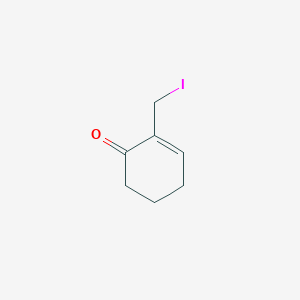
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
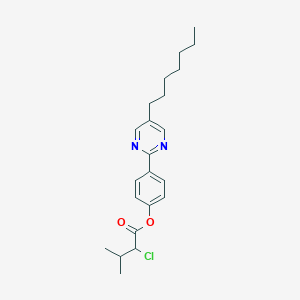
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

